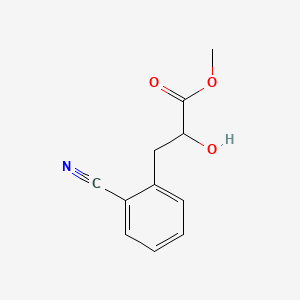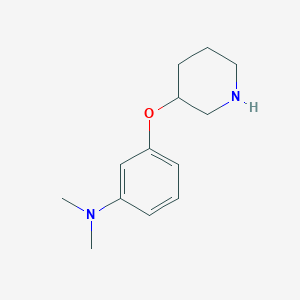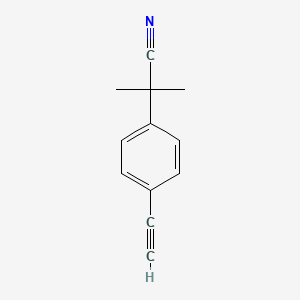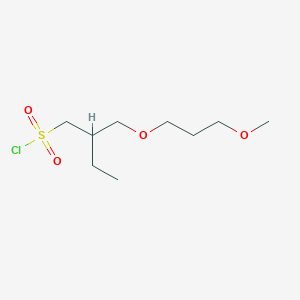
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is an organic compound characterized by a pyrrolidine ring attached to a pentanoic acid backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.
Attachment to the Pentanoic Acid Backbone: The pyrrolidine ring is then attached to the pentanoic acid backbone through a series of reactions, including alkylation and esterification.
Introduction of Methyl Groups:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the dimethyl and pentanoic acid moieties.
2,2-Dimethylpentanoic acid: Similar backbone but lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains the pyrrolidine ring with a different substitution pattern.
Uniqueness: 2,2-Dimethyl-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the combination of the pyrrolidine ring and the dimethyl-substituted pentanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-pyrrolidin-1-ylpentanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-11(2,10(13)14)6-5-9-12-7-3-4-8-12/h3-9H2,1-2H3,(H,13,14) |
InChI 键 |
SIKRPJXMGSBBIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCN1CCCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)






